NBTIs-IN-5
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Overview
Description
NBTIs-IN-5, also known as Compound 5r, is a novel bacterial topoisomerase inhibitor. It is a DNA gyrase inhibitor with an IC50 of 1.5 μM against Mycobacterium abscessus DNA gyrase. This compound inhibits the growth of Mycobacterium abscessus bamboo bacteria with an MIC90 of 0.4 μM . This compound belongs to a promising class of antibacterial agents that target bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NBTIs-IN-5 involves the preparation of tricyclic analogs with amide enzyme-binding motifs. The synthetic route typically includes the formation of an amide linkage, which is crucial for the compound’s antibacterial activity and dual-target inhibition of DNA gyrase and topoisomerase IV . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired tricyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve high-quality production of this compound.
Chemical Reactions Analysis
Types of Reactions
NBTIs-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered antibacterial properties, while substitution reactions can produce analogs with different functional groups that may enhance or reduce the compound’s activity.
Scientific Research Applications
NBTIs-IN-5 has a wide range of scientific research applications, including:
Biology: Employed in research to understand the mechanisms of bacterial DNA replication and transcription.
Mechanism of Action
NBTIs-IN-5 exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the correct topological state of bacterial DNA, which is crucial for DNA replication, transcription, and cell division . By inhibiting these enzymes, this compound disrupts the normal functioning of bacterial cells, leading to cell death. The compound’s unique binding mode and distinct pharmacology enable it to evade existing resistance mechanisms .
Comparison with Similar Compounds
Similar Compounds
OSUAB-185: A dioxane-linked amide NBTI that induces double-stranded DNA breaks.
Fluoroquinolones: A class of antibacterial agents that also target bacterial topoisomerases but have different binding modes and resistance profiles.
Uniqueness of NBTIs-IN-5
This compound is unique due to its potent dual-target inhibition of DNA gyrase and topoisomerase IV, as well as its improved cardiovascular safety and metabolic profiles compared to other NBTIs . Additionally, its ability to induce both single- and double-strand breaks in bacterial DNA sets it apart from other compounds in its class .
Properties
Molecular Formula |
C24H25F3N4O2 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-(6-methoxy-1,5-naphthyridin-4-yl)-4-[[4-(trifluoromethyl)phenyl]methylamino]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H25F3N4O2/c1-33-21-11-10-19-22(31-21)20(12-13-28-19)30-23(32)16-4-8-18(9-5-16)29-14-15-2-6-17(7-3-15)24(25,26)27/h2-3,6-7,10-13,16,18,29H,4-5,8-9,14H2,1H3,(H,28,30,32) |
InChI Key |
HYPVIZDRHBBZPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=CN=C2C=C1)NC(=O)C3CCC(CC3)NCC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.